molecular formula C18H14BrN3O4 B11608044 prop-2-enyl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate

prop-2-enyl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate

Cat. No.: B11608044
M. Wt: 416.2 g/mol
InChI Key: YXZJMODEWUDVLB-UHFFFAOYSA-N
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Description

Prop-2-enyl 6’-amino-5-bromo-5’-cyano-2’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate is a complex organic compound with a unique spiro structure. This compound features a combination of indole and pyran rings, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl 6’-amino-5-bromo-5’-cyano-2’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the indole ring followed by the construction of the spiro-pyran structure. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 6’-amino-5-bromo-5’-cyano-2’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove certain functional groups or reduce the compound’s overall oxidation state.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler, less oxidized molecule.

Scientific Research Applications

Prop-2-enyl 6’-amino-5-bromo-5’-cyano-2’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its potential as a drug candidate for various diseases is ongoing.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which prop-2-enyl 6’-amino-5-bromo-5’-cyano-2’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro-indole derivatives and pyran-containing molecules. These compounds share structural features but may differ in their functional groups and overall properties.

Uniqueness

What sets prop-2-enyl 6’-amino-5-bromo-5’-cyano-2’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate apart is its specific combination of functional groups and the spiro linkage between the indole and pyran rings

Properties

Molecular Formula

C18H14BrN3O4

Molecular Weight

416.2 g/mol

IUPAC Name

prop-2-enyl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C18H14BrN3O4/c1-3-6-25-16(23)14-9(2)26-15(21)12(8-20)18(14)11-7-10(19)4-5-13(11)22-17(18)24/h3-5,7H,1,6,21H2,2H3,(H,22,24)

InChI Key

YXZJMODEWUDVLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(C3=C(C=CC(=C3)Br)NC2=O)C(=C(O1)N)C#N)C(=O)OCC=C

Origin of Product

United States

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